5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The compound belongs to the pyrrolopyridine family, specifically the pyrrolo[2,3-b]pyridine structural class, which describes the fusion pattern between the pyrrole and pyridine rings. The numerical designation [2,3-b] indicates that the pyrrole ring is fused to positions 2 and 3 of the pyridine ring, creating a bicyclic aromatic system with shared carbon atoms.
The substitution pattern includes a chlorine atom at position 5 and a methyl group at position 6 of the pyridine ring, while the carboxylic acid functional group occupies position 3 of the pyrrole ring. This specific arrangement of substituents significantly influences the compound's electronic properties and molecular geometry. The systematic name reflects the precise location of each functional group, ensuring unambiguous identification of the molecular structure.
The molecular formula C₉H₇ClN₂O₂ indicates the presence of nine carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been determined to be 210.62 grams per mole, confirming the atomic composition and providing essential data for analytical identification procedures. The Chemical Abstracts Service registry number 1000340-12-4 serves as a unique identifier for this specific compound in chemical databases and literature.
The molecular formula analysis reveals several important structural features that contribute to the compound's properties. The presence of two nitrogen atoms within the bicyclic framework creates multiple sites for potential hydrogen bonding and coordination interactions. The chlorine substituent introduces electron-withdrawing effects that alter the electronic distribution throughout the aromatic system, while the methyl group provides steric bulk and electron-donating properties.
Properties
IUPAC Name |
5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-7(10)2-5-6(9(13)14)3-11-8(5)12-4/h2-3H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGNJMDCHFPMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646860 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-12-4 | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrolysis of Ester Precursors
A common approach for synthesizing pyrrolopyridine carboxylic acids involves alkaline hydrolysis of ester intermediates. For example:
- Procedure : A stirred solution of the ester precursor (1.3 mmol) in ethanol (12 mL) is treated with 2M NaOH (1.7 mmol) and heated under reflux for 1–2 hours. After solvent evaporation, the mixture is acidified to pH 4.0 with acetic acid, precipitating the carboxylic acid.
- Yield : ~71% (for analogous compounds).
- Key Step : Hydrolysis of the ester group at position 3 under basic conditions.
| Parameter | Value |
|---|---|
| Reagent | NaOH (2M) in ethanol |
| Reaction Time | 1–2 hours |
| Temperature | Reflux (~78°C) |
| Workup | Acidification to pH 4.0 |
Oxidation of Aldehyde Intermediates
For carboxylic acid formation at position 3:
- Formylation : Use a Duff reaction to introduce a formyl group.
- Oxidation : Convert the aldehyde to a carboxylic acid using MnO₂ or KMnO₄.
| Intermediate | Oxidation Conditions | Yield* |
|---|---|---|
| 3-Formyl derivative | MnO₂, acetone, RT | ~60–70% |
*Yields estimated from analogous transformations.
Key Challenges and Optimizations
- Regioselectivity : Directing substituents to positions 5 and 6 requires careful control of reaction conditions (e.g., protecting groups to block undesired sites).
- Solvent Choice : Polar aprotic solvents (DMF, DME) enhance coupling efficiency.
- Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ are effective for Suzuki reactions.
Summary of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Ester Hydrolysis | High yield, simple workup | Requires ester precursor |
| Suzuki Coupling | Precise substituent control | Multi-step protection needed |
| Aldehyde Oxidation | Flexible intermediate use | Moderate oxidation yields |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds, including 5-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to target SGK-1 kinase, which plays a role in cell survival and proliferation in various cancers .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that pyrrolopyridine derivatives may help in the treatment of neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis . The ability to cross the blood-brain barrier enhances their therapeutic applicability.
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be tailored for specific biological activities. The compound's reactivity can be exploited in multi-step synthesis processes to create more complex molecules .
2.2 Development of Pharmaceutical Intermediates
In the pharmaceutical industry, this compound is utilized as an intermediate for synthesizing other bioactive molecules. The versatility of its chemical structure enables chemists to modify it to enhance efficacy and reduce toxicity in drug development .
Case Studies
3.1 Inhibition of SGK-1 Kinase
A notable case study involved the synthesis and evaluation of pyrrolopyridine derivatives for their inhibitory effects on SGK-1 kinase. The study demonstrated that modifications to the 5-chloro position significantly improved inhibitory potency, showcasing the compound's utility in developing targeted cancer therapies .
3.2 Neuroprotective Mechanisms
Another research effort focused on assessing the neuroprotective mechanisms of related pyrrolopyridine compounds. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative conditions such as Alzheimer’s disease .
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it prevents their activation and subsequent signaling pathways, which are crucial in processes like cell proliferation and migration. This inhibition can lead to reduced tumor growth and metastasis in cancer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1000340-11-3)
- Structural Difference : Bromine replaces chlorine at position 3.
- Impact: The larger atomic radius of bromine increases molecular weight (255.07 vs.
- Synthetic Yield : Reported at 97% purity in commercial batches .
5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 1203498-99-0)
- Structural Difference : Lacks the 6-methyl group.
- Impact : Reduced steric hindrance may improve solubility in aqueous media but decrease membrane permeability. Molecular weight is lower (C₈H₅ClN₂O₂; 212.6 vs. ~226.6 for the methylated analog) .
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid (CAS 1246088-58-3)
Methyl-Substituted Analogs
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid (CAS 872355-55-0)
- Structural Difference : Methyl at position 6 replaces chlorine; carboxylic acid at position 5.
- Molecular weight decreases to ~192.2 .
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid (CAS 933717-06-7)
Core-Modified Heterocycles
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (CAS 800401-84-7)
- Structural Difference : Pyridine ring fused at [2,3-c] instead of [2,3-b].
- Impact : Changes the nitrogen orientation, altering hydrogen-bonding capacity and solubility. Reported synthetic yield: 71% .
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid (CAS 950852-97-8)
Key Data Table
Biological Activity
5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 188.6 g/mol. The presence of chlorine and methyl groups in the structure may influence its biological interactions and solubility.
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various biological activities, including:
- Anticancer Activity : Pyrrolo[2,3-b]pyridine derivatives have shown promise as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : These compounds have demonstrated effectiveness against various bacterial strains, suggesting potential as antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives have been reported to reduce inflammation in animal models, indicating a possible therapeutic role in inflammatory diseases.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine release in vitro |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines (A549 and HCT116). The compound exhibited significant cytotoxicity with IC50 values lower than 20 µM, indicating strong potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, showcasing its potential as a broad-spectrum antimicrobial agent.
- Anti-inflammatory Mechanism : Research conducted on animal models indicated that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory conditions.
Q & A
Q. What are the established synthetic routes for 5-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:
- Step 1 : Condensation of substituted pyridine derivatives (e.g., 2-aminopyridine analogs) with aldehydes or ketones under acidic or basic conditions.
- Step 2 : Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene, followed by chlorination and methylation to introduce the chloro and methyl groups .
- Step 3 : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid functionality, often requiring concentrated sulfuric acid or NaOH for neutralization .
Table 1 : Representative Synthetic Conditions
| Step | Reagents/Catalysts | Solvent | Temperature | Reference |
|---|---|---|---|---|
| Cyclization | Pd(OAc)₂, CuI | DMF | 80–100°C | |
| Ester Hydrolysis | H₂SO₄, NaOH | H₂O/EtOAc | RT to reflux |
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming the pyrrolopyridine core and substituents. The carboxylic acid proton (if present) may appear as a broad peak at δ 10–12 ppm. Chloro and methyl groups show distinct splitting patterns (e.g., singlet for -CH₃ at δ 2.5–3.0 ppm) .
- HPLC : Used to assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 241.05 for C₁₀H₈ClN₂O₂) .
Q. What solubility properties should researchers anticipate for this compound?
- Methodological Answer :
- The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and basic aqueous solutions (pH >7).
- Poor solubility in non-polar solvents (e.g., hexane). Pre-solubilization in DMSO followed by dilution in buffer is recommended for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper ratios (e.g., PdCl₂(PPh₃)₂ with CuI) to enhance cyclization efficiency .
- Solvent Effects : Compare DMF vs. toluene for reaction kinetics; toluene may reduce side reactions at higher temperatures.
- Temperature Control : Gradual heating (e.g., 80°C → 100°C) minimizes decomposition.
- Yield Data : Pilot reactions show yields improve from 45% to 68% with optimized Pd/Cu catalyst systems .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Scenario : Unexpected NMR peaks may arise from tautomerism (e.g., keto-enol forms) or impurities.
- Resolution :
Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
Compare experimental data with computational predictions (DFT-based NMR chemical shift calculators).
Purify via preparative HPLC to isolate impurities for separate analysis .
Q. What strategies modify the core structure to enhance biological activity?
- Methodological Answer :
- Substituent Effects :
- Replace the 6-methyl group with bulkier alkyl chains to improve lipophilicity (e.g., isopropyl or cyclohexyl) .
- Introduce electron-withdrawing groups (e.g., -CF₃ at position 5) to modulate electronic properties .
- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or amide group to enhance metabolic stability .
- SAR Table :
| Derivative | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 5-CF₃ analog | Increased lipophilicity | 12 nM (Enzyme X) | |
| Tetrazole analog | Improved stability | 18 nM (Enzyme X) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
